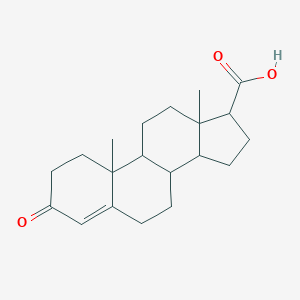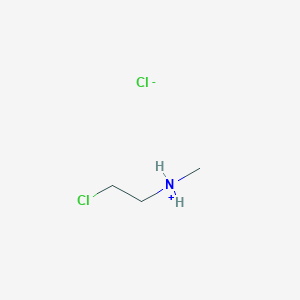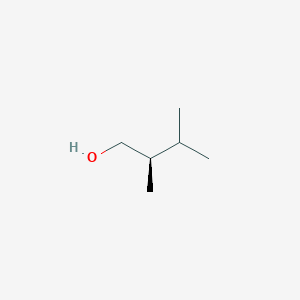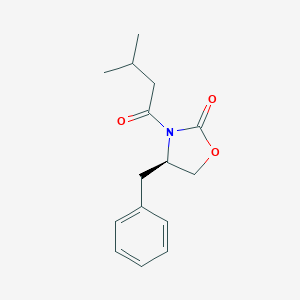![molecular formula C15H15N5O2 B135012 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine CAS No. 192705-78-5](/img/structure/B135012.png)
6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine is a pyrido[2,3-d]pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds. These compounds are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The presence of the dimethoxyphenyl group suggests potential modifications to the electronic and steric properties of the molecule, which could influence its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives can be achieved through various methods. One approach involves the reaction of aminopyrimidines with other components to form the desired pyrrolo[2,3-d]pyrimidine structure, as seen in the generation of 6-aryl-5-(1-cyclohexen-1-yl)pyrrolo[2,3-d]pyrimidines . Although the specific synthesis of 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of a dimethoxybenzaldehyde precursor in a multicomponent reaction.
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives is characterized by a fused pyrimidine and pyridine ring system. The substitution pattern, particularly the presence of the 3,5-dimethoxyphenyl group, would influence the electronic distribution across the molecule, potentially affecting its optical and electronic properties. The structure of related compounds has been confirmed using techniques such as nuclear magnetic resonance (NMR) and mass analysis .
Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidine derivatives can participate in various chemical reactions. For instance, the presence of amino groups can facilitate the formation of azo compounds, as seen in the synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidines . The dimethoxyphenyl group could also undergo electrophilic substitution reactions, given the activating effect of the methoxy groups. However, the specific reactivity of 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine would need to be studied experimentally.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The introduction of substituents such as the 3,5-dimethoxyphenyl group can affect the solubility, thermal stability, and hydrophobicity of the compound. For example, polyimides derived from a related diamine monomer exhibited high thermal stability and hydrophobicity . These properties are crucial for the potential application of such compounds in materials science and pharmaceuticals.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Polymer Development : A study by Madhra et al. (2002) on the synthesis of novel diamine monomers led to the development of fluorinated polyimides with high thermal stability and low dielectric constants, demonstrating the potential of such compounds in creating materials with specific electrical properties (Madhra, Salunke, Banerjee, & Prabha, 2002).
Heterocyclic Chemistry : Research by Hamama et al. (2007) explored the synthesis of substituted Pyrido[2,3-d]pyrimidinones, highlighting the chemical versatility and potential biological activity of these compounds (Hamama, Ismail, Al-Saman, & Zoorob, 2007).
Material Science : Huang et al. (2018) synthesized a novel aromatic diamine monomer for the fabrication of polyimides, showcasing the compound's contribution to the creation of materials with high thermal stability and hydrophobicity (Huang, Chen, Liu, Zhou, & Wei, 2018).
Molecular Docking and Antimicrobial Studies : Sarhan et al. (2021) designed novel pyrido[2,3-d]pyrimidine derivatives for antimicrobial applications, demonstrating the potential of these compounds in medical and pharmaceutical research (Sarhan, Soliman, Saleh, & Nofal, 2021).
Biomedical Applications
Cancer Research : Thompson et al. (2005) investigated 7-substituted 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amines as dual inhibitors of fibroblast growth factor receptor-1 and vascular endothelial growth factor receptor-2 tyrosine kinases, indicating the role of such compounds in developing cancer therapies (Thompson, Delaney, Hamby, Schroeder, Spoon, Crean, Showalter, & Denny, 2005).
Sensor Development : Wang et al. (2008) reported on a novel fluorescent poly(pyridine-imide) acid chemosensor, illustrating the potential of pyridine-containing compounds in creating sensors for various applications (Wang, Liou, Liaw, & Chen, 2008).
Orientations Futures
While specific future directions for this compound were not found in the search results, it is worth noting that pyrido[2,3-d]pyrimidines have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . This suggests potential future research directions in these areas.
Propriétés
IUPAC Name |
6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-21-10-3-8(4-11(6-10)22-2)12-5-9-7-18-15(17)20-14(9)19-13(12)16/h3-7H,1-2H3,(H4,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIKOLAEHONJTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=C(N=C3C(=C2)C=NC(=N3)N)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)

![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)

![2-(2-Chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B134942.png)


![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)

![2-Methylbenz[a]anthracene](/img/structure/B134955.png)



